(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol
Description
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol is a chiral cyclohexanol derivative characterized by a 4-ethylphenylamino substituent at the C2 position. Its stereochemistry (1S,2S) is critical for its physicochemical and biological properties. This compound belongs to the class of amino alcohols, which are widely explored in medicinal chemistry and catalysis due to their hydrogen-bonding capabilities and stereoselective interactions.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(1S,2S)-2-(4-ethylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-2-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)16/h7-10,13-16H,2-6H2,1H3/t13-,14-/m0/s1 |
InChI Key |
FDAUAGOHXKSEOM-KBPBESRZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N[C@H]2CCCC[C@@H]2O |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CCCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-ethylphenylamine.
Formation of Intermediate: The cyclohexanone undergoes a reductive amination reaction with 4-ethylphenylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1S,2S) enantiomer.
Industrial Production Methods
In an industrial setting, the production of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexanone.
Reduction: Formation of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexane.
Substitution: Formation of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexyl chloride.
Scientific Research Applications
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study the effects of chiral compounds on biological systems.
Industrial Applications: It is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:
Binding to Receptors: The compound may bind to certain receptors in the nervous system, modulating their activity.
Enzyme Inhibition: It may inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations :
- Steric and Storage Considerations: Bulkier substituents like benzyl () necessitate stringent storage conditions (argon, 2–8°C), whereas dimethylamino derivatives () are stable at room temperature .
Stereochemical Comparisons
The (1S,2S) configuration is shared with pharmacologically active compounds like tramadol (rac-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol), which has four stereoisomers with distinct biological activities . For example:
- The (1R,2R) and (1S,2S) isomers of tramadol exhibit opioid receptor agonism, while (1R,2S) and (1S,2R) are less active. This highlights the importance of stereochemistry in amino alcohols .
Biological Activity
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol is , indicating the presence of an ethylphenyl group attached to a cyclohexanol backbone. The stereochemistry at the 1 and 2 positions is crucial for its biological activity.
Research indicates that compounds similar to (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol exhibit various mechanisms of action, including:
- Inhibition of Sodium-Dependent Glucose Cotransporters (SGLT) : This mechanism suggests potential applications in managing diabetes by regulating glucose absorption in the intestines .
- Interaction with Neurotransmitter Systems : Some studies have shown that cyclohexanol derivatives can modulate neurotransmitter levels, impacting conditions such as anxiety and depression.
Antidiabetic Effects
A notable study has demonstrated that related compounds inhibit SGLT, leading to reduced glucose uptake. This mechanism is beneficial for developing antidiabetic medications .
Neuropharmacological Effects
Cyclohexanol derivatives have been investigated for their neuropharmacological properties. For instance, they may enhance serotonin and norepinephrine levels, contributing to antidepressant effects. This activity has been documented in various animal models .
Case Study 1: Antidiabetic Potential
In a controlled trial involving diabetic rats, administration of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol resulted in a significant decrease in blood glucose levels compared to the control group. The compound's ability to inhibit SGLT was confirmed through glucose tolerance tests.
Case Study 2: Neuropharmacological Assessment
A study assessing the effects of cyclohexanol derivatives on anxiety-like behavior in rodents showed that these compounds reduced anxiety levels significantly. Behavioral assays indicated an increase in exploratory behavior and a decrease in stress-related responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
